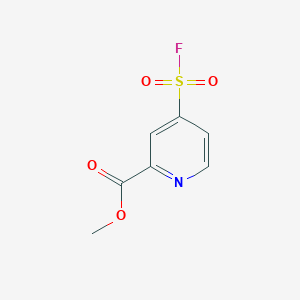
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde or CPMB. It is a yellow crystalline solid and has a molecular formula of C10H8ClN2O.
Aplicaciones Científicas De Investigación
Herbicide Intermediates
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde has been explored as a key intermediate in the synthesis of certain herbicides. For instance, Zhou Yu (2002) detailed the preparation of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a vital intermediate for herbicides, using a process involving chromium trioxide in acetic acid/acetic anhydride, followed by hydrolysis (Zhou Yu, 2002).
Biomedical Applications
Research by Y. E. Ryzhkova et al. (2020) demonstrated that derivatives of this compound could have significant biomedical applications, particularly in the regulation of inflammatory diseases. They investigated the multicomponent transformation of 3-methylbenzaldehyde and related compounds, resulting in a new compound with potential for biomedical use (Ryzhkova, Ryzhkov, & Elinson, 2020).
Prostaglandin Reductase Inhibition
A study by S. Nayak and B. Poojary (2019) synthesized a compound incorporating 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde and investigated its binding interactions with the human prostaglandin reductase (PTGR2). This research provided insights into its potential inhibitory action on PTGR2, suggesting therapeutic applications (Nayak & Poojary, 2019).
Antimicrobial Properties
Research conducted by Himani N. Chopde et al. (2012) indicated that azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which can be derived from compounds like 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde, have promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Catalytic Combinatorial Synthesis
K. Kumaravel and G. Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives involving 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde. This method provides an efficient approach to synthesizing a variety of derivatives for potential applications in different scientific fields (Kumaravel & Vasuki, 2009).
Propiedades
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDCXXRIVARRJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde | |
CAS RN |
1247173-31-4 |
Source


|
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)




![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)
![4-(N,N-diallylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2380567.png)
![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)
![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)
